molecular formula C12H11NO B12964627 (1h-Pyrrol-2-yl)(4-methylphenyl)ketone CAS No. 55895-62-0

(1h-Pyrrol-2-yl)(4-methylphenyl)ketone

Cat. No.: B12964627
CAS No.: 55895-62-0
M. Wt: 185.22 g/mol
InChI Key: MDNRTNIOWCDASD-UHFFFAOYSA-N
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Description

(1H-Pyrrol-2-yl)(p-tolyl)methanone is an organic compound that features a pyrrole ring and a tolyl group connected via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrol-2-yl)(p-tolyl)methanone typically involves the reaction of pyrrole with p-tolualdehyde under acidic or basic conditions. One common method is the Friedel-Crafts acylation, where pyrrole reacts with p-tolualdehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the pyrrole ring to form the desired product.

Industrial Production Methods

Industrial production of (1H-Pyrrol-2-yl)(p-tolyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrol-2-yl)(p-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1H-Pyrrol-2-yl)(p-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, (1H-Pyrrol-2-yl)(p-tolyl)methanone derivatives have been investigated for their pharmacological properties. These derivatives may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1H-Pyrrol-2-yl)(p-tolyl)methanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The methanone bridge and aromatic rings can facilitate binding to target proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (1H-Indol-2-yl)(p-tolyl)methanone: Similar structure but with an indole ring instead of a pyrrole ring.

    (1H-Pyrrol-2-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

(1H-Pyrrol-2-yl)(p-tolyl)methanone is unique due to the presence of both a pyrrole ring and a tolyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and ability to undergo diverse chemical reactions further enhance its utility in research and industry.

Properties

CAS No.

55895-62-0

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(4-methylphenyl)-(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C12H11NO/c1-9-4-6-10(7-5-9)12(14)11-3-2-8-13-11/h2-8,13H,1H3

InChI Key

MDNRTNIOWCDASD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CN2

Origin of Product

United States

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